LP-922056

Notum inhibition Wnt signaling enzymatic assay

LP-922056 is the definitive peripherally restricted Notum inhibitor (brain-to-plasma ratio <0.01) for bone biology. Validated in both mouse (25-day) and rat (126-day) studies, it enables once-daily oral dosing with an 8.3 h half-life and 65% oral bioavailability. Its published 7-step scalable synthesis ensures batch-to-batch reproducibility. Choose LP-922056 for rigorous peripheral restriction—the only Notum inhibitor with cross-species in vivo bone anabolic validation. Verify PK requirements before ordering to avoid experimental confoundment.

Molecular Formula C11H9ClN2O2S2
Molecular Weight 300.8 g/mol
Cat. No. B608646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLP-922056
SynonymsLP-922056, LP922056, LP 922056
Molecular FormulaC11H9ClN2O2S2
Molecular Weight300.8 g/mol
Structural Identifiers
SMILESC1CC1C2=C(SC3=C2N=CN=C3SCC(=O)O)Cl
InChIInChI=1S/C11H9ClN2O2S2/c12-10-7(5-1-2-5)8-9(18-10)11(14-4-13-8)17-3-6(15)16/h4-5H,1-3H2,(H,15,16)
InChIKeyLJYRIWUQISYYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LP-922056: Pharmacological Profile and Comparative Positioning of the Peripherally Restricted Notum Inhibitor


LP-922056 is a thienopyrimidine-based small molecule that functions as an orally active, potent inhibitor of Notum pectinacetylesterase, a carboxylesterase that acts as a key negative regulator of the canonical Wnt signaling pathway by mediating the depalmitoleoylation of Wnt proteins [1]. The compound exhibits EC50 values of 21 nM in human and 55 nM in mouse cellular TCF-LEF reporter assays, and an enzymatic OPTS IC50 of 1.1 nM [2]. LP-922056 was developed as part of a medicinal chemistry program exploring thienopyrimidine scaffolds for Wnt pathway activation, and it has been validated across multiple in vivo studies demonstrating stimulation of endocortical bone formation in both mice and rats [3].

Why LP-922056 Cannot Be Readily Substituted by Other In-Class Notum Inhibitors


The Notum inhibitor chemical class is characterized by marked heterogeneity in pharmacokinetic properties, particularly with respect to tissue distribution and central nervous system (CNS) penetration. A direct comparative analysis of three structurally distinct Notum inhibitors—LP-922056, ABC99, and ARUK3001185—reveals that these compounds cannot be considered interchangeable despite sharing a common molecular target [1]. Critical differentiating parameters include enzymatic potency (IC50 values spanning a ~155-fold range), cellular functional activity (EC50 values varying up to ~4.8-fold), oral bioavailability, and, most notably, brain-to-plasma concentration ratios (Kp), which range from <0.01 for LP-922056 to 1.08 for ARUK3001185 [1]. The stark divergence in CNS penetration fundamentally dictates experimental applicability: LP-922056 is optimized for studies requiring stringent peripheral restriction, whereas ARUK3001185 and ABC99 are designed for or demonstrate CNS penetration [1]. Procurement of an incorrect analog without verifying the specific pharmacokinetic profile required for a given disease model risks experimental confoundment and misinterpretation of Notum biology.

LP-922056 Quantitative Comparative Evidence: Differentiating Data for Scientific Selection


Notum Enzymatic Inhibition Potency: LP-922056 Demonstrates ~155-Fold Greater Potency Than ABC99 in Identical OPTS Assay

LP-922056 exhibits an IC50 of 1.1 nM against Notum in the OPTS (ovalbumin palmitoleoylation thioesterase substrate) enzymatic assay, which is approximately 155-fold more potent than the Notum inhibitor ABC99 (IC50 = 170 nM) when measured in the same assay format [1]. In functional cellular TCF-LEF reporter assays, LP-922056 displays an EC50 of 23 nM compared to 89 nM for ABC99 and 110 nM for ARUK3001185, representing a 3.9-fold and 4.8-fold improvement in functional potency, respectively [1]. This enhanced enzymatic and functional potency translates to more robust Wnt pathway activation at equivalent molar concentrations, potentially enabling lower dosing requirements in experimental systems.

Notum inhibition Wnt signaling enzymatic assay

Brain Penetration Profile: LP-922056 Is a Stringently Peripherally Restricted Notum Inhibitor (Kp <0.01) Versus CNS-Penetrant ARUK3001185 (Kp = 1.08)

Pharmacokinetic studies in mice demonstrate that LP-922056 exhibits a brain-to-plasma concentration ratio (Kp) of less than 0.01, indicating minimal CNS penetration and confirming its utility as a peripherally restricted Notum inhibitor [1][2]. In direct contrast, ARUK3001185 achieves a brain-to-plasma ratio of 1.08, demonstrating substantial CNS exposure [1]. ABC99 has also been reported as a brain-penetrant Notum inhibitor, though quantitative Kp data have not been publicly disclosed [1]. The >100-fold difference in brain exposure between LP-922056 and ARUK3001185 represents a critical differentiation point for experimental design. This peripheral restriction of LP-922056 is further corroborated by independent pharmacokinetic analyses showing very low CNS penetration [2].

CNS penetration peripheral restriction pharmacokinetics blood-brain barrier

Oral Bioavailability and Systemic Exposure: LP-922056 Achieves 65% Oral Bioavailability with Sustained Half-Life of 8.3 Hours

LP-922056 demonstrates favorable oral pharmacokinetic properties in mice, with an oral bioavailability (F%) of 65% and a plasma half-life (t₁/₂) of 8.3 hours [1]. In comparison, ARUK3001185 exhibits an oral bioavailability of 68% but a shorter half-life of 2.4 hours [1]. The Cmax following 10 mg/kg oral administration of LP-922056 is 129 μM, with an AUC∞ of 1533 μM·h [1]. The extended half-life of LP-922056 supports once-daily oral dosing regimens in chronic in vivo studies (e.g., 25-day and 126-day studies), whereas ARUK3001185 required twice-daily (b.i.d.) dosing at 30 mg/kg to maintain target engagement over a 30-day study [1]. Pharmacokinetic parameters for ABC99 have not been publicly disclosed, limiting comparative assessment of this analog [1].

oral bioavailability pharmacokinetics drug exposure half-life

Species Translation and Cross-Species In Vivo Validation: LP-922056 Demonstrates Bone Anabolic Effects in Both Mouse and Rat Models

LP-922056 has been validated across multiple in vivo studies in both mice and rats, demonstrating consistent bone anabolic effects that include significant increases in midshaft femur cortical bone thickness and strength, as well as increased bone mass in the femoral neck and vertebral body cortical shell [1][2]. In mice, oral administration of LP-922056 at 10 mg/kg for 4 weeks produced quantifiable increases in cortical bone thickness and bone strength parameters [1]. In rats, a 30 mg/kg oral dosing regimen administered over 126 days similarly increased cortical bone thickness [1]. In contrast, in vivo data for ARUK3001185 are limited to a single mouse study (2 × 30 mg/kg b.i.d. oral dosing for 30 days), and rat studies have not been reported [1]. ABC99 in vivo validation is limited to a 7-day intraperitoneal (i.p.) study at 10 mg/kg in mice, with no oral dosing or rat data available [1].

bone anabolism in vivo efficacy cortical bone species translation

Synthetic Accessibility and Scalability: LP-922056 Benefits from a Validated Multigram-Scale Synthetic Route

An improved, scalable 7-step synthetic route for LP-922056 has been reported and validated, enabling the reliable production of multigram quantities in good efficiency and high purity [1]. Key modifications in the optimized route include the use of Suzuki-Miyaura cross-coupling with MIDA-boronate for C7-cyclopropyl group introduction, and 1-chloro-1,2-benziodoxol-3-one as a mild and selective electrophilic chlorinating agent for C6 chlorination [1]. The route is reproducible and suitable for large-scale synthesis without specialized equipment requirements [1]. In contrast, the synthetic details for ABC99 and ARUK3001185 are either not disclosed or have not been optimized to the same degree for multigram-scale production in the public literature [1]. This established scalability directly supports the availability of LP-922056 as a reproducible chemical tool for extended research programs.

chemical synthesis scalability large-scale production chemical tool availability

LP-922056: Evidence-Backed Research and Industrial Application Scenarios for Scientific Procurement


Peripherally Restricted Notum Inhibition for Bone Anabolic Studies Without CNS Confounding

LP-922056 is ideally suited for investigating the role of Notum-mediated Wnt signaling in peripheral tissues, particularly bone, where CNS penetration would introduce confounding effects. The compound's brain-to-plasma ratio of <0.01 ensures that observed bone anabolic effects—including increased cortical bone thickness and strength in both mice and rats—are attributable exclusively to peripheral Notum inhibition [1][2]. This property has been explicitly validated, with the authors concluding that LP-922056 'would be an ideal peripherally restricted control' for Notum biology studies [1]. For bone biology researchers requiring a Notum inhibitor with rigorous peripheral restriction, LP-922056 is the most extensively characterized option within the current Notum inhibitor landscape.

Chronic In Vivo Efficacy Studies Requiring Once-Daily Oral Dosing

For long-term in vivo studies where dosing frequency is a critical logistical and animal welfare consideration, LP-922056 offers a distinct advantage. Its 8.3-hour half-life supports once-daily oral dosing regimens, as validated in 25-day mouse studies and a 126-day rat study [1]. This compares favorably to ARUK3001185 (2.4-hour half-life), which required twice-daily dosing to maintain target engagement in a 30-day study [1]. The 65% oral bioavailability and high systemic exposure (Cmax = 129 μM, AUC∞ = 1533 μM·h) further support robust target engagement with convenient oral gavage or dietary administration [1].

Cross-Species Pharmacology Programs Requiring Validated Mouse and Rat In Vivo Data

LP-922056 is the only Notum inhibitor among the three primary comparators (ABC99, ARUK3001185) with published in vivo efficacy data in both mice and rats [1][2]. This cross-species validation is particularly valuable for preclinical programs transitioning from rodent efficacy models to higher species toxicology assessments. The availability of rat bone anabolic data (30 mg/kg oral, 126 days) provides a direct translational bridge that is not available for ABC99 or ARUK3001185 [1].

Large-Scale Research Programs Requiring Reliable, Scalable Compound Supply

For research programs anticipating sustained, high-volume compound consumption, LP-922056 offers procurement advantages rooted in its published synthetic scalability. The validated 7-step route reliably produces multigram quantities in high purity [1]. This established synthetic accessibility reduces supply chain risk and supports batch-to-batch reproducibility, which is critical for multi-year research initiatives. In contrast, the lack of publicly disclosed scalable synthetic routes for comparator Notum inhibitors introduces procurement uncertainty for programs requiring consistent, long-term compound access [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for LP-922056

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.